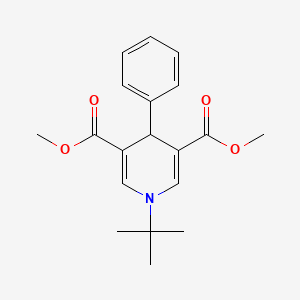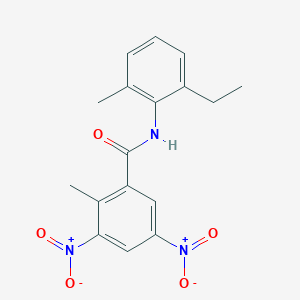methyl}-2-methoxy-N-methylacetamide](/img/structure/B12454029.png)
N-{[1-(4-bromophenyl)-1H-tetrazol-5-yl](3-nitrophenyl)methyl}-2-methoxy-N-methylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{1-(4-bromophenyl)-1H-tetrazol-5-ylmethyl}-2-methoxy-N-methylacetamide is a complex organic compound that features a tetrazole ring, a bromophenyl group, and a nitrophenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the use of Suzuki–Miyaura coupling reactions, which are known for their mild and functional group-tolerant conditions . The reaction conditions often include the use of palladium catalysts and boron reagents, which facilitate the formation of carbon-carbon bonds.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and reagent concentrations can further improve yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
N-{1-(4-bromophenyl)-1H-tetrazol-5-ylmethyl}-2-methoxy-N-methylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
N-{1-(4-bromophenyl)-1H-tetrazol-5-ylmethyl}-2-methoxy-N-methylacetamide has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Materials Science: Its structural properties can be exploited in the design of novel materials with specific electronic or optical characteristics.
Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Mécanisme D'action
The mechanism of action of N-{1-(4-bromophenyl)-1H-tetrazol-5-ylmethyl}-2-methoxy-N-methylacetamide involves its interaction with specific molecular targets. The tetrazole ring and the bromophenyl group can participate in various binding interactions, such as hydrogen bonding and π-π stacking, with target proteins or nucleic acids. These interactions can modulate the activity of the target molecules, leading to the desired biological or chemical effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Acetamide, N-(4-bromophenyl)-: This compound shares the bromophenyl group but lacks the tetrazole and nitrophenyl groups.
1,3,4-Thiadiazole Derivatives: These compounds have similar heterocyclic structures and are known for their antimicrobial properties.
Uniqueness
N-{1-(4-bromophenyl)-1H-tetrazol-5-ylmethyl}-2-methoxy-N-methylacetamide is unique due to the combination of its structural features, which confer specific reactivity and binding properties
Propriétés
Formule moléculaire |
C18H17BrN6O4 |
|---|---|
Poids moléculaire |
461.3 g/mol |
Nom IUPAC |
N-[[1-(4-bromophenyl)tetrazol-5-yl]-(3-nitrophenyl)methyl]-2-methoxy-N-methylacetamide |
InChI |
InChI=1S/C18H17BrN6O4/c1-23(16(26)11-29-2)17(12-4-3-5-15(10-12)25(27)28)18-20-21-22-24(18)14-8-6-13(19)7-9-14/h3-10,17H,11H2,1-2H3 |
Clé InChI |
HPHMGOVUYFOUSP-UHFFFAOYSA-N |
SMILES canonique |
CN(C(C1=CC(=CC=C1)[N+](=O)[O-])C2=NN=NN2C3=CC=C(C=C3)Br)C(=O)COC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


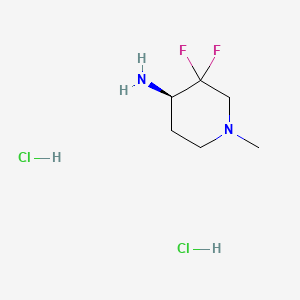
![5-[(4-chlorophenoxy)methyl]-N'-[(3-methoxyphenyl)carbonyl]furan-2-carbohydrazide](/img/structure/B12453967.png)
![3,5-dichloro-N-[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylidene]aniline](/img/structure/B12453985.png)
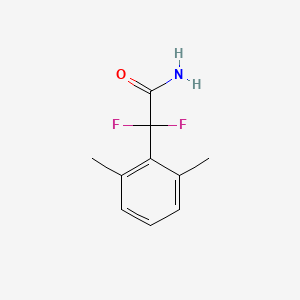

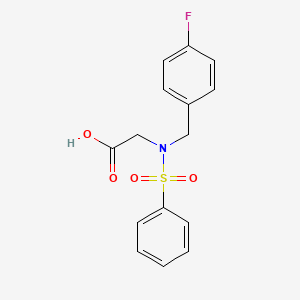
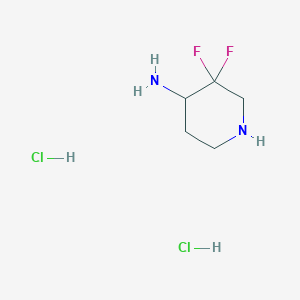
![4-(morpholin-4-yl)-N-[(E)-1H-pyrrol-2-ylmethylidene]aniline](/img/structure/B12454000.png)

![6-Chloro-[1,2,4]triazolo[1,5-A]pyridine-8-carboxylic acid](/img/structure/B12454010.png)
![1-[2-(2-Methylprop-1-en-1-yl)-1-benzofuran-3-yl]piperidine](/img/structure/B12454014.png)
![Propan-2-yl 5-{[(1-benzofuran-2-ylcarbonyl)carbamothioyl]amino}-2-chlorobenzoate](/img/structure/B12454015.png)
